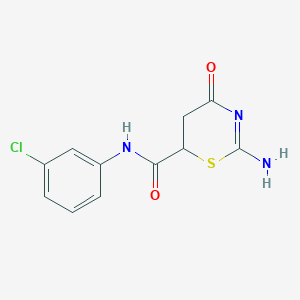![molecular formula C13H21BrClNO3 B4244344 2-[5-Bromo-2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]ethanol;hydrochloride](/img/structure/B4244344.png)
2-[5-Bromo-2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]ethanol;hydrochloride
Descripción general
Descripción
2-[5-Bromo-2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]ethanol;hydrochloride is a synthetic organic compound with a complex structure It contains a bromine atom, an isopropylamino group, a methoxy group, and a phenoxyethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Bromo-2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]ethanol;hydrochloride typically involves multiple steps. One common approach is to start with a brominated phenol derivative, which undergoes a series of reactions including alkylation, amination, and etherification. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents. The purification process often involves recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-Bromo-2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-[5-Bromo-2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]ethanol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[5-Bromo-2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]ethanol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2,5-dimethoxyamphetamine: A compound with similar structural features but different pharmacological properties.
4-bromo-2-isopropyl-5-methylphenol: Another brominated phenol derivative with distinct chemical and biological activities.
Uniqueness
2-[5-Bromo-2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]ethanol;hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
IUPAC Name |
2-[5-bromo-2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3.ClH/c1-9(2)15-8-10-6-12(17-3)13(7-11(10)14)18-5-4-16;/h6-7,9,15-16H,4-5,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGXPEKJYYNAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1Br)OCCO)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4244269.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4244275.png)


![N-allyl-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4244298.png)

![N-[4-(cyanomethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4244317.png)
![2-(3-{[(3-nitrophenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4244322.png)
![1-[(4-Ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B4244334.png)
![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B4244339.png)

![4-{[3-(5-methyl-2-furyl)propanoyl]amino}phenyl thiocyanate](/img/structure/B4244343.png)
![1-Benzyl-3-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B4244350.png)
